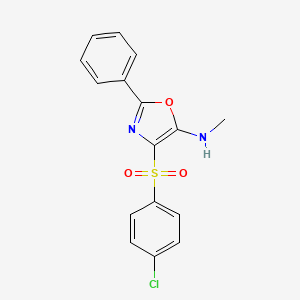

4-((4-chlorophenyl)sulfonyl)-N-methyl-2-phenyloxazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-((4-chlorophenyl)sulfonyl)-N-methyl-2-phenyloxazol-5-amine” is an oxazole derivative. Oxazoles are five-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom. They are found in many biologically active compounds and have been the subject of numerous synthetic studies .

Molecular Structure Analysis

The molecular structure of this compound would likely consist of an oxazole ring attached to a phenyl ring through a sulfonyl group. The oxazole ring would also be substituted with a methylamine group .Chemical Reactions Analysis

Oxazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, depending on the substituents present .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of any additional functional groups .Applications De Recherche Scientifique

Synthesis and Biological Activity

Antiviral and Antimicrobial Agents : The synthesis of sulfonamide derivatives, including structures similar to "4-((4-chlorophenyl)sulfonyl)-N-methyl-2-phenyloxazol-5-amine," has shown promise in antiviral and antimicrobial applications. For instance, compounds with a thiadiazole sulfonamide moiety have demonstrated certain activities against tobacco mosaic virus, highlighting their potential as antiviral agents (Chen et al., 2010). Similarly, formazans derived from Mannich bases of related structures have shown antimicrobial activity, suggesting their utility in combating bacterial and fungal infections (Sah et al., 2014).

Antimicrobial Activities of Triazole Derivatives : Novel triazole derivatives incorporating sulfonamide groups have been synthesized and evaluated for their antimicrobial properties. Some of these compounds exhibited good to moderate activity against various microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007).

Fluorescent Molecular Probes

Solvatochromic Dyes for Biological Studies : Derivatives structurally related to "4-((4-chlorophenyl)sulfonyl)-N-methyl-2-phenyloxazol-5-amine" have been developed as fluorescent solvatochromic dyes. These compounds exhibit strong solvent-dependent fluorescence, making them suitable for use as molecular probes in biological research. The fluorescence properties of these dyes can be used to study various biological events and processes due to their sensitivity to the environment (Diwu et al., 1997).

Material Science Applications

Polyimide Ionomer Membranes : Research into sulfonated polyimide copolymers, which could incorporate structures akin to the compound of interest, has shown that introducing specific functional groups (e.g., NH, OH, COOH) significantly affects the material properties. These materials have applications in proton exchange membranes for fuel cells, highlighting the versatility of sulfonamide derivatives in materials science (Saito et al., 2010).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Mode of Action

The compound’s mode of action involves binding to its target, leading to specific changes. Let’s consider the electrophilic aromatic substitution mechanism, which is common for compounds like this. In the first step, the electrophile (our compound) forms a sigma bond with the benzene ring, generating a positively charged benzenonium intermediate . This intermediate could then interact with various cellular components, affecting downstream processes.

Action Environment

Environmental factors, such as pH, temperature, and co-administered substances, can influence the compound’s efficacy and stability. These factors impact its therapeutic potential and safety.

Propriétés

IUPAC Name |

4-(4-chlorophenyl)sulfonyl-N-methyl-2-phenyl-1,3-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O3S/c1-18-15-16(19-14(22-15)11-5-3-2-4-6-11)23(20,21)13-9-7-12(17)8-10-13/h2-10,18H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWNPIFZVUKSXCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(N=C(O1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[1-(3-cyclopentyloxyphenyl)propan-2-yl]acetamide](/img/structure/B2601215.png)

![2-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiazole-4-carboxamide](/img/structure/B2601216.png)

![2-(6-Oxa-2-azaspiro[3.5]nonan-7-yl)acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B2601218.png)

![N-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethyl)prop-2-enamide](/img/structure/B2601223.png)

![2-ethoxy-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2601228.png)

![4,5-Dimethyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2601231.png)

![(E)-2-(benzylthio)-N-(6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2601232.png)

![N-[[5-Chloro-2-(difluoromethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2601233.png)